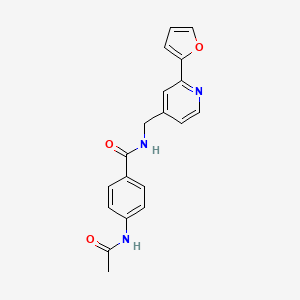

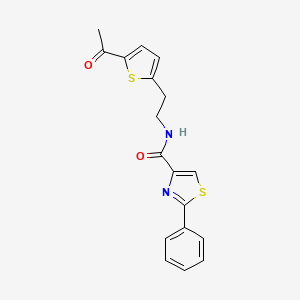

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

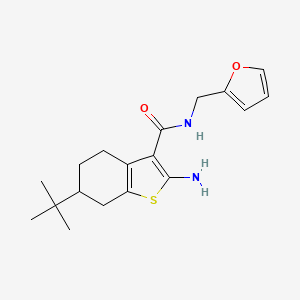

“N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide” is a complex chemical compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves the condensation of a ketone or an aldehyde with a α-cyanoester in the presence of elemental sulfur .Molecular Structure Analysis

The molecular structure of “this compound” would include a thiophene ring, an acetyl group, an ethyl group, a phenyl group, a thiazole ring, and a carboxamide group .Chemical Reactions Analysis

Thiophene rings can undergo various types of reactions, including electrophilic substitution, nucleophilic substitution, and radical reactions . The exact reactions that “this compound” would undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the thiophene ring could influence its solubility, boiling point, and melting point .Scientific Research Applications

Synthetic Methodologies

Strecker Approach to Thiazole Derivatives : A general method for synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported. This involves the reaction of thioamides with ethyl glyoxylate, followed by acetyl chloride treatment and exposure to sodium cyanide, showcasing a pathway potentially relevant to derivatives similar to the specified compound (Cheng et al., 2016).

Biological Activities

Antimicrobial and Anticancer Properties : Thiazole and thiophene derivatives have shown promising antimicrobial and anticancer activities. Specific compounds, including thiazolyl and thiophenyl carboxamides, were synthesized and evaluated for their effectiveness against various pathogens and cancer cell lines, indicating the potential therapeutic applications of such structures (Fandaklı et al., 2012).

Enzyme Inhibition and Molecular Docking Studies : N-aryl derivatives of thiazole and thiophene-related compounds have been synthesized and assessed for their inhibitory potential against enzymes such as acetylcholinesterase and butyrylcholinesterase. These findings suggest applications in treating neurodegenerative disorders and highlight the importance of molecular docking studies in understanding the interactions at the molecular level (Riaz et al., 2020).

Material Science

Antioxidant Additives for Lubricating Oils : Thiazole derivatives have been explored as potential antioxidant additives for lubricating oils. Synthesis and evaluation of aminothiazoles and their derivatives indicate their utility in enhancing the oxidative stability of lubricants, which is crucial for extending the life and performance of mechanical systems (Amer et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide” is involved in. For example, some thiophene derivatives have been found to have antimicrobial, antioxidant, anticorrosion, and anticancer activities .

Future Directions

properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c1-12(21)16-8-7-14(24-16)9-10-19-17(22)15-11-23-18(20-15)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIWQWLRETWQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B2451480.png)

![N-(4-ethoxyphenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2451485.png)

![methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2451490.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2451499.png)